molecular formula C4H6N2O2S2 B13598926 Thiazol-2-ylmethanesulfonamide

Thiazol-2-ylmethanesulfonamide

Cat. No.: B13598926
M. Wt: 178.2 g/mol
InChI Key: HVYIYGBLHRXWAN-UHFFFAOYSA-N
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Description

Thiazol-2-ylmethanesulfonamide is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiazole derivatives, including thiazol-2-ylmethanesulfonamide, often involves the Hantzsch synthesis method. This method typically involves the cyclization of alpha-halocarbonyl compounds with reactants containing the N-C-S fragment, such as thiourea, thioamides, thiosemicarbazides, and thiosemicarbazones . The reaction conditions usually require heating and the presence of a suitable solvent.

Industrial Production Methods: Industrial production of thiazole derivatives may employ eco-friendly methods such as microwave irradiation techniques. These methods allow for rapid and efficient synthesis under solvent-free conditions, which is advantageous for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Thiazol-2-ylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Thiazol-2-ylmethanesulfonamide can be compared with other thiazole derivatives:

Uniqueness: this compound is unique due to its combination of thiazole and sulfonamide groups, which confer a broad spectrum of biological activities and make it a versatile compound for various applications .

Comparison with Similar Compounds

Biological Activity

Thiazol-2-ylmethanesulfonamide is a compound with significant biological activity, particularly in antimicrobial applications. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

IUPAC Name: N-(2-propan-2-yl-1,3-thiazol-5-yl)methanesulfonamide
Molecular Formula: C7_7H12_{12}N2_2O2_2S2_2
Molecular Weight: 220.3 g/mol

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing nitrogen and sulfur. The methanesulfonamide group enhances its ability to penetrate cell membranes and interact with intracellular targets, which is crucial for its antimicrobial activity .

This compound exhibits its biological effects primarily through:

  • Disruption of Bacterial Cell Membranes: The compound alters the integrity of bacterial membranes, leading to cell lysis.
  • Inhibition of Enzymatic Activity: It may interfere with specific enzymes essential for bacterial survival by binding to their active sites .

Antimicrobial Activity

This compound has been shown to possess significant antimicrobial properties against various bacterial strains. Below is a summary of its efficacy against selected pathogens:

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli1532
Staphylococcus aureus1816
Pseudomonas aeruginosa1264

These results indicate that this compound has a promising profile as an antimicrobial agent .

Case Studies

  • In Vitro Studies:
    A study investigated the antibacterial effects of this compound against multi-drug resistant strains. The compound demonstrated effective inhibition comparable to standard antibiotics, suggesting its potential as an alternative treatment option .
  • Molecular Docking Studies:
    Molecular docking analyses revealed that this compound binds effectively to bacterial DNA gyrase, a critical enzyme for DNA replication. This binding disrupts the function of DNA gyrase, further contributing to its antimicrobial effects .
  • Pharmacological Evaluation:
    In vivo studies assessed the efficacy of this compound in animal models infected with resistant bacterial strains. Results showed a significant reduction in bacterial load and improved survival rates, highlighting its therapeutic potential .

Potential Applications

Beyond its antimicrobial properties, this compound may have applications in other therapeutic areas, including:

  • Antiviral Activity: Preliminary studies suggest potential efficacy against certain viruses, warranting further investigation.
  • Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation in preclinical models .

Properties

Molecular Formula

C4H6N2O2S2

Molecular Weight

178.2 g/mol

IUPAC Name

1,3-thiazol-2-ylmethanesulfonamide

InChI

InChI=1S/C4H6N2O2S2/c5-10(7,8)3-4-6-1-2-9-4/h1-2H,3H2,(H2,5,7,8)

InChI Key

HVYIYGBLHRXWAN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)CS(=O)(=O)N

Origin of Product

United States

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